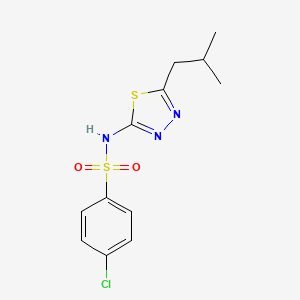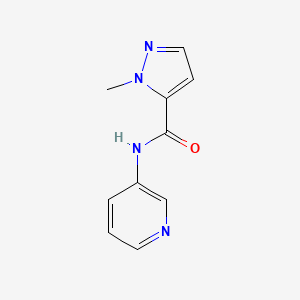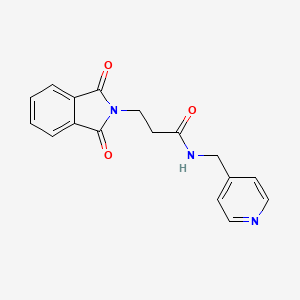![molecular formula C17H23N5OS B5516619 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including reactions like aminomethylation, which can lead to the formation of complex N,S-containing heterocycles. For example, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides in 36–52% yields (Dotsenko, Krivokolysko, & Litvinov, 2012).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant complexity, including non-planar pyrimidine rings with boat conformations. Molecules are linked through hydrogen bonds forming chains of edge-fused rings, illustrating the compound's ability to form diverse molecular aggregates (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Chemical Reactions and Properties
The chemical reactivity of related compounds often involves interactions with DNA, demonstrating potential for anti-angiogenic and DNA cleavage activities, which are crucial for developing anticancer strategies. These activities suggest the compound's significant biological potential (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Physical Properties Analysis
Detailed analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the compound's behavior in various environments. Although specific data on N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide is not readily available, related compounds show a range of physical behaviors depending on their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for determining the compound's applications. For example, the presence of a pyrimidinyl group can influence the compound's reactivity, making it a candidate for further functionalization and potential use in medicinal chemistry (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity : Research has been conducted on the synthesis of novel compounds derived from related chemical structures, which show significant anti-inflammatory and analgesic properties. For example, Abu‐Hashem et al. (2020) synthesized novel compounds through reactions involving similar chemical structures, which were screened for their COX-1/COX-2 inhibition, showing high inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Antimicrobial and Anticancer Properties : Another area of application involves the synthesis of derivatives that exhibit antimicrobial and anticancer properties. Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were evaluated for their anti-angiogenic and DNA cleavage activities. These derivatives effectively blocked the formation of blood vessels in vivo and showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017.
Analgesic and Antiparkinsonian Activities : Additionally, research into the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from similar chemical structures has shown promising analgesic and antiparkinsonian activities. Amr, Maigali, and Abdulla (2008) developed a series of substituted pyridine derivatives that exhibited activities comparable to known drugs, highlighting the potential therapeutic applications of these compounds Amr, Maigali, & Abdulla, 2008.
Heterocyclic Compound Synthesis : The compound and its derivatives are also used in the synthesis of heterocyclic compounds with potential biological activities. For instance, Dotsenko, Krivokolysko, and Litvinov (2012) reported on the aminomethylation of a 2-thioxonicotinamide derivative, leading to the synthesis of tetraazatricyclo compounds, showcasing the versatility of related chemical structures in creating new molecules with potential research applications Dotsenko, Krivokolysko, & Litvinov, 2012.
Orientations Futures
The future directions for research on “N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could lead to the discovery of new drugs with potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCRMZFSHLYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CS2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)

![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
